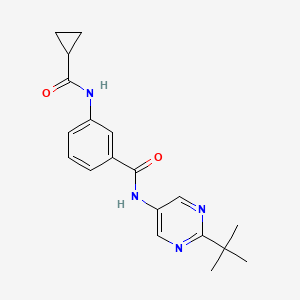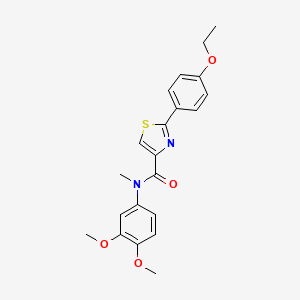
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as MTAPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAPA is a synthetic compound that is used as a research tool to study the mechanisms of action of various biological processes.
Mecanismo De Acción
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide acts as a potent inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO enzymes, N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide can increase the levels of these neurotransmitters in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood, cognition, and memory. N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to have antioxidant properties, which can protect the brain from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its potent inhibitory effect on MAO enzymes, which can lead to significant changes in neurotransmitter levels. However, one of the limitations of using N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide in scientific research. One of the most promising directions is the use of N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease. N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide can also be used in the development of new drugs that target MAO enzymes. Additionally, further research is needed to determine the full extent of N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide's biochemical and physiological effects and its potential applications in other fields such as cancer research.
Métodos De Síntesis
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-6-phenylmorpholine-4-carboxylic acid with thiomethylamine, followed by N-methylation and acetylation. The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been used as a research tool to study various biological processes. It is primarily used in the field of neuroscience to study the mechanisms of action of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide has also been used in the field of cancer research to study the effects of various drugs on cancer cells.
Propiedades
IUPAC Name |
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-11-21(13-18(23-15)16-7-4-3-5-8-16)14-19(22)20(2)12-17-9-6-10-24-17/h3-10,15,18H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOCDVJVCPVTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)CC(=O)N(C)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)

![2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)


![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)
![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)
![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)